8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
Brand Name:
Vulcanchem
CAS No.:
101607-39-0
VCID:
VC20830376
InChI:
InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+
SMILES:
CC=C(C)CN1CC2CCC(C1)N2CCCC=O
Molecular Formula:
C15H26N2O
Molecular Weight:
250.38 g/mol
8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
CAS No.: 101607-39-0
Cat. No.: VC20830376
Molecular Formula: C15H26N2O
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101607-39-0 |
|---|---|
| Molecular Formula | C15H26N2O |
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | 4-[3-[(E)-2-methylbut-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butanal |
| Standard InChI | InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+ |
| Standard InChI Key | PLVPBCILDZUVLX-UHFFFAOYSA-N |
| Isomeric SMILES | C/C=C(\C)/CN1CC2CCC(C1)N2CCCC=O |
| SMILES | CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
| Canonical SMILES | CC=C(C)CN1CC2CCC(C1)N2CCCC=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator